
1-(3,5-Dimethoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, also known as DPFU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPFU is a urea derivative that has been synthesized and studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
Corrosion Inhibition
1,3,5-triazinyl urea derivatives, closely related to the specified compound, have shown significant efficiency as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the strong adsorption of these molecules on the metal surface, forming a protective layer that mitigates corrosion. These findings suggest potential applications for similar urea derivatives, including 1-(3,5-Dimethoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea, in protecting metal surfaces against corrosion in industrial settings (Mistry et al., 2011).
Anticancer Activity
Diaryl ureas, including derivatives similar to the compound , have been designed, synthesized, and evaluated for their anticancer properties. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating their potential as novel anticancer agents. This research area explores the possibility of utilizing compounds like 1-(3,5-Dimethoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea in developing new therapeutic options for cancer treatment (Feng et al., 2020).
Biomass Conversion
The catalytic reduction of biomass-derived furanic compounds with hydrogen is another area where related compounds have garnered attention. Research in this domain focuses on converting oxygen-rich furanic compounds into valuable chemicals and fuels through hydrogenation and other reactions. This highlights the potential role of furan-containing urea derivatives in renewable energy and green chemistry applications (Nakagawa et al., 2013).
Bioactivity and Drug Development
Studies have shown that furan-2-ylmethyl urea derivatives possess broad-spectrum antibacterial activity, suggesting their utility in medicinal chemistry for developing novel antimicrobial agents. The exploration of these compounds' bioactivity further supports their potential in creating new drugs to combat resistant bacterial strains (Donlawson et al., 2020).
Structural and Molecular Studies
Research into the structure and properties of substituted ureas, including N-Hydroxyamide-containing heterocycles, provides insight into their chemical behavior and potential applications in designing more effective molecules for various uses. These studies contribute to a deeper understanding of how modifications to the urea structure can influence molecular properties and interactions (Ohkanda et al., 1993).
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-20-12-5-11(6-13(7-12)21-2)17-15(19)16-8-14(18)10-3-4-22-9-10/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJQPLNFJCPJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2585781.png)
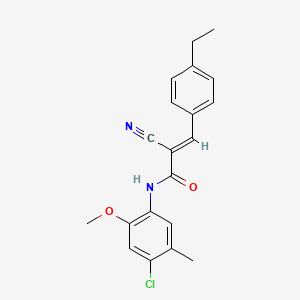

![5-chloro-1-methyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2585787.png)
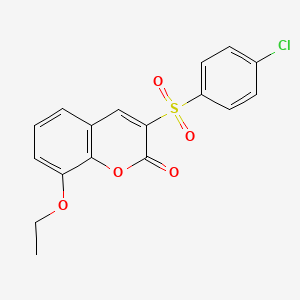

![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2585792.png)
![4-phenyl-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2585793.png)
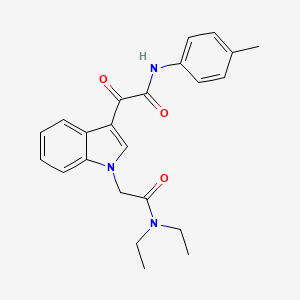
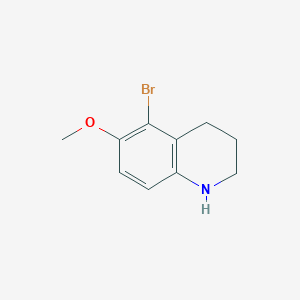
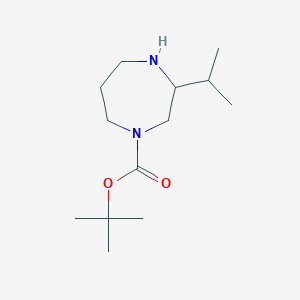
![N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2585798.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide](/img/structure/B2585802.png)
![3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2585803.png)